Sodium dimercaptosuccinate

Vue d'ensemble

Description

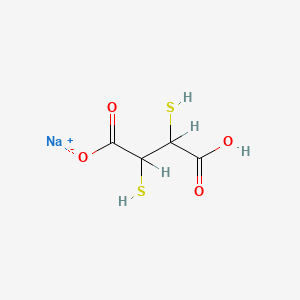

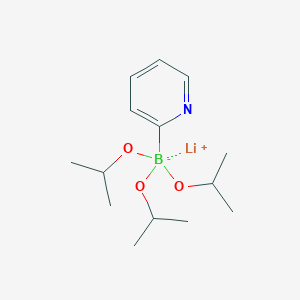

Sodium dimercaptosuccinate, also known as Sodium Meso-2,3-Dimercaptosuccinate, is a product ingredient for Dimercaptosuccinic acid . It has a chemical formula of C4H4Na2O4S2 . It is a compound that contains two sulfhydryl groups .

Molecular Structure Analysis

The molecular structure of Sodium dimercaptosuccinate is represented by the SMILES notation: [Na+].[Na+].[O-]C(=O)C(S)C(S)C([O-])=O . The average weight of the molecule is 226.17 and the mono-isotopic weight is 225.93463952 .

Physical And Chemical Properties Analysis

Sodium dimercaptosuccinate is predicted to have a water solubility of 3.52 mg/mL . It has a physiological charge of -2, with 4 hydrogen acceptor counts and 2 hydrogen donor counts . Its polar surface area is 80.26 Å2, and it has a refractivity of 60.14 m3·mol-1^ .

Applications De Recherche Scientifique

Heavy Metal Antidote

Sodium dimercaptosuccinate (DMSA) has been extensively studied as an antidote for heavy metal poisoning. In a study, it was found effective in reducing the lethality of animals poisoned with arsenic, more effectively than other compounds such as 2,3-dimercaptopropanol (Domingo, Bosque, & Piera, 1991). It also shows promise in mobilizing tissue arsenic (Aposhian, Carter, Hoover, Hsu, Maiorino, & Stine, 1984).

Enhancement of Heavy Metal Excretion

DMSA enhances the excretion of heavy metals such as lead and mercury from the body. It was found to be more specific and have a wider therapeutic index than other drugs used for lead intoxication, making it a preferred choice for treatment (Graziano, Siris, Lolacono, Silverberg, & Turgeon, 1985).

Effectiveness in Chelation Therapy

Sodium dimercaptosuccinate has been found effective in chelation therapy for heavy metal poisoning. It has shown significant results in reducing blood lead levels and restoring certain enzyme activities without increasing the urinary excretion of essential minerals (Graziano, Lolacono, & Meyer, 1988).

Protection Against Arsenic Poisoning

It has been used effectively in protecting against the lethal effects of arsenic poisoning in animals (Tadlock & Aposhian, 1980). Its effectiveness in both prophylactic and therapeutic measures against various toxic substances has been noted in multiple studies.

Comparative Analysis with Other Chelating Agents

Sodium dimercaptosuccinate has been compared with other chelating agents like calcium edetate sodium for its effectiveness in lead elimination, showing certain advantages in terms of side effects and protective effects on renal injury induced by lead (Chen Zi-ran, 2012).

Orientations Futures

Propriétés

IUPAC Name |

sodium;4-hydroxy-4-oxo-2,3-bis(sulfanyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S2.Na/c5-3(6)1(9)2(10)4(7)8;/h1-2,9-10H,(H,5,6)(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWRXLLYMXFJDY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])S)(C(=O)O)S.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20992458 | |

| Record name | Sodium 3-carboxy-2,3-bis(sulfanyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium dimercaptosuccinate | |

CAS RN |

71799-86-5 | |

| Record name | Succinic acid, 2,3-dimercapto-, sodium salt, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071799865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-carboxy-2,3-bis(sulfanyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1604147.png)

![(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B1604157.png)

![{4-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1604163.png)